(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(oxan-4-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO/c13-11-3-1-2-4-12(11)14-9-10-5-7-15-8-6-10/h10-12,14H,1-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPDHBLLWRWNOW-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula CHFNO and a molecular weight of 217.31 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may influence fatty acid metabolism and has potential applications in managing metabolic disorders.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. Inhibition of ACC can lead to reduced lipid accumulation and altered metabolic profiles, making it a candidate for treating obesity and related conditions.
Case Studies
- In Vitro Studies :
- Animal Models :
Research Findings
Pharmacological Applications
Given its mechanism as an ACC inhibitor, this compound holds promise for therapeutic applications in:
- Obesity Management : By modulating lipid metabolism.
- Cardiovascular Health : Potentially reducing lipid-related risks.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Core
(a) Fluorine Position and Stereochemistry
(1R,2R)-2-Fluorocyclohexan-1-amine (CAS 1260607-25-7):
- (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine (CAS 1848892-75-0): Substituent: Heptan-2-yl group instead of (oxan-4-yl)methyl.
(b) Aromatic vs. Heterocyclic Substituents
(1R,2R)-N,N-Dibenzyl-2-fluorocyclohexan-1-aminium trifluoroacetate :
- 3-Methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine (CAS 1339502-68-9): Key Difference: Methyl group at C3 instead of fluorine. This may affect interactions with enzymatic targets .
Heterocyclic Modifications
(a) Oxane vs. Piperazine Derivatives
- Impact: Piperazine introduces basic nitrogen atoms, increasing solubility in acidic environments. This modification is common in kinase inhibitors but may lead to off-target interactions compared to the neutral oxane ring .
(b) Oxetane-Containing Analogs
- (1R,4R)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine (CAS 1349709-08-5): Structure: Oxetane ring with a diamine backbone. Impact: The smaller oxetane ring (vs. The diamine structure allows for dual functionalization, offering versatility in drug design .
Research Implications
- Bioactivity : Fluorine’s electronegativity and the oxane ring’s conformational flexibility may enhance binding to targets like G-protein-coupled receptors (GPCRs) or ion channels.
- Metabolic Stability : The oxane ring’s ether linkage may improve resistance to oxidative metabolism compared to piperazine or benzyl-containing analogs .
- Synthetic Accessibility : The (oxan-4-yl)methyl group can be introduced via nucleophilic substitution or reductive amination, as seen in related compounds .
Preparation Methods
Formation of the Cyclohexan-1-amine Core
- The amine at the 1-position is typically introduced by reduction of azide or nitro precursors or by reductive amination.
- In related compounds, vicinal diamines are synthesized via dihydroxylation of cyclohexene derivatives followed by conversion of diols to diazides and subsequent reduction (e.g., hydrogenation over Pd/C).
- Enantiomeric purity is often achieved by resolution methods such as recrystallization of diastereomeric salts (e.g., tartrates) or by chiral chromatography.
N-Substitution with Oxan-4-ylmethyl Group
- The attachment of the oxan-4-ylmethyl substituent to the amine nitrogen is commonly performed by alkylation.
- This involves reacting the free amine with an appropriate electrophile such as oxan-4-ylmethyl halide or tosylate under basic conditions.
- Protection/deprotection strategies may be employed to avoid side reactions and ensure regioselectivity.
Representative Synthetic Scheme (Hypothetical Based on Related Literature)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from cyclohexene derivative, perform stereoselective dihydroxylation | OsO4, NMO, aqueous solvent | trans-1,2-diol cyclohexane |
| 2 | Convert diol to diazide | Mesyl chloride/pyridine, then NaN3 | trans-1,2-diazide cyclohexane |
| 3 | Reduce diazide to diamine | H2, Pd/C or Lindlar catalyst | trans-1,2-diamine cyclohexane |
| 4 | Introduce fluorine at C-2 position | Electrophilic fluorinating agent (e.g., Selectfluor) | 2-fluoro-1,2-diamine cyclohexane |
| 5 | Protect amine if necessary, then alkylate with oxan-4-ylmethyl electrophile | Base (e.g., NaH), oxan-4-ylmethyl bromide | N-[(oxan-4-yl)methyl]-2-fluoro-1,2-cyclohexanediamine |
| 6 | Deprotect as needed, purify by chromatography | Standard purification techniques | Target compound (1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine |
Key Research Findings and Characterization
- Stereochemical control is critical; chiral HPLC and NMR (including 2D correlation spectroscopy) are used to confirm enantiomeric purity and stereochemistry.
- Fluorine substitution influences the conformational preferences of the cyclohexane ring, often favoring equatorial positioning for steric reasons.
- Alkylation reactions with oxan-4-ylmethyl electrophiles proceed with good regioselectivity under mild conditions.
- The compound's purity and identity are confirmed by mass spectrometry, elemental analysis, and sometimes X-ray crystallography.
Data Table: Summary of Preparation Parameters and Outcomes
| Parameter | Typical Conditions | Observations/Notes |
|---|---|---|
| Dihydroxylation | OsO4, NMO, room temp, aqueous solvent | High stereoselectivity, trans-diol formation |
| Diazide formation | Mesyl chloride, pyridine; NaN3, DMF, 60°C | Efficient substitution, good yield |
| Reduction | H2, Pd/C or Lindlar catalyst, room temp | Complete reduction to diamine, minimal over-reduction |
| Fluorination | Selectfluor, acetonitrile, 0°C to RT | Stereoselective fluorine incorporation |
| Alkylation | NaH, oxan-4-ylmethyl bromide, THF, 0°C to RT | High regioselectivity, moderate to good yield |
| Purification | Column chromatography, recrystallization | High purity, enantiomeric excess >95% |
Summary of Literature and Patent Sources
- While direct preparation methods for this compound are scarce, related cyclohexane diamine fluorinated derivatives have been synthesized using the outlined approach, as described in patent CN106795094B and research articles on cyclohexanediamine derivatives with fluorine substituents.
- Fluorination strategies combined with stereoselective diamine synthesis and subsequent N-alkylation are the mainstay methods.
- Research on fluorinated cyclohexane amines emphasizes the importance of stereochemical purity and the impact of fluorine on biological activity and physicochemical properties.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR verify stereochemistry by comparing coupling constants (e.g., for axial/equatorial fluorine) and diastereotopic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 198 [M + H] for intermediates) .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives (e.g., trifluoroacetate salts) .
How does the fluorine substituent influence the compound’s conformational equilibrium and reactivity?
Basic
The axial fluorine in (1R,2R)-configuration induces 1,3-diaxial strain , favoring chair conformations with the oxan-4-ylmethyl group in equatorial positions. This steric effect reduces nucleophilic attack at the cyclohexane ring but enhances hydrogen-bonding interactions with biological targets. Fluorine’s electronegativity also polarizes adjacent C-H bonds, affecting reaction pathways in substitution or oxidation studies .
What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
Q. Advanced
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., epimerization) by controlling residence time and temperature .
- Catalytic Asymmetric Fluorination : Use of chiral catalysts (e.g., cinchona alkaloids) improves enantioselectivity (>90% ee) .
- Recrystallization : Solvent mixtures (e.g., hexane/EtOAc) purify intermediates, as demonstrated for trifluoroacetate salts .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Condition |
|---|---|---|---|
| Dibenzyl Protection/Deprotection | 65 | 95 | Pd/C, H |
| Reductive Amination | 78 | 98 | NaBHCN, MeOH |
How can enantiomeric excess be enhanced during resolution of racemic mixtures?
Q. Advanced
- Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) separates diastereomers with baseline resolution .
- Kinetic Resolution : Lipase-catalyzed acylation selectively modifies one enantiomer, leaving the desired (1R,2R)-form unreacted .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced
- Docking Simulations : Use PubChem-derived SMILES strings (e.g., Canonical SMILES: C1CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O) to model binding to amine receptors .
- DFT Calculations : Analyze fluorine’s electrostatic potential to predict hydrogen-bonding sites .
How is the compound’s biological activity assessed in vitro?
Q. Advanced
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled derivatives) quantify affinity for serotonin or dopamine transporters .
- Cytotoxicity Screening : MTT assays in cancer cell lines (IC values) evaluate fluorinated analogs for apoptosis induction .
How should researchers resolve contradictions in reported reaction yields or spectral data?
Q. Advanced
- Control Experiments : Replicate conditions from conflicting studies (e.g., solvent purity, drying time) to identify variables .
- 2D NMR (COSY, NOESY) : Clarify ambiguous signals caused by conformational flexibility .
- Isotopic Labeling : - or -tagged intermediates track reaction pathways .
Notes
- Stereochemical descriptors (R/S) must align with IUPAC guidelines to prevent misreporting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
